3-Hydroxy-2-naphthonitrile
Overview
Description
3-Hydroxy-2-naphthonitrile is an organic compound with the molecular formula C11H7NO It is a derivative of naphthalene, featuring both a hydroxyl group and a nitrile group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: Heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles.
From Amides: Dehydration of amides using phosphorus (V) oxide can yield nitriles.
From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones results in the formation of hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the dehydration of 3-hydroxy-2-naphthoic acid using ammonia under high pressure and in the presence of catalysts such as zinc chloride .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones.
Substitution: The hydroxyl group can participate in substitution reactions, often facilitated by acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for reducing nitriles to amines.
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted naphthalenes depending on the reagents used
Scientific Research Applications
3-Hydroxy-2-naphthonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in developing pharmaceuticals.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-naphthonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Naphthonitrile: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
3-Hydroxy-2-naphthoic acid: Contains a carboxyl group instead of a nitrile group, resulting in different chemical properties and uses.
Uniqueness: 3-Hydroxy-2-naphthonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPUYMTZIAJFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514471 | |
Record name | 3-Hydroxynaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52449-77-1 | |
Record name | 3-Hydroxynaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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